molecular formula C14H19Cl2N3S B1413675 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride CAS No. 2108840-55-5

1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride

Cat. No.: B1413675
CAS No.: 2108840-55-5
M. Wt: 332.3 g/mol
InChI Key: OOFKENNWGAEPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride (MPTP) is a synthetic compound that has been used in scientific research for many years. It is a highly potent inhibitor of monoamine oxidases (MAOs) and has been used to study the role of MAOs in neurodegenerative diseases, such as Parkinson’s and Alzheimer’s. It has also been used to investigate the effects of MAOs on the metabolism of neurotransmitters, such as serotonin and dopamine.

Scientific Research Applications

1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride has been used in a variety of scientific research applications. It has been used to study the role of MAOs in the metabolism of neurotransmitters, such as serotonin and dopamine. It has also been used to investigate the effects of MAOs on neurodegenerative diseases, such as Parkinson’s and Alzheimer’s. Additionally, this compound has been used to study the effects of MAOs on the central nervous system, as well as the effects of MAOs on the metabolism of other compounds, such as alcohol.

Mechanism of Action

1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride acts as an inhibitor of MAOs, which are enzymes responsible for the breakdown of neurotransmitters, such as serotonin and dopamine. By inhibiting MAOs, this compound prevents the breakdown of these neurotransmitters and allows them to remain active in the brain for longer periods of time. This can lead to an increase in the levels of these neurotransmitters, which can have a variety of effects on the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the levels of MAOs in the brain. At low levels of MAOs, this compound can lead to an increase in the levels of serotonin and dopamine, which can have a variety of effects on the brain and body. For example, an increase in the levels of serotonin and dopamine can lead to increased alertness, improved mood, and increased energy levels. At higher levels of MAOs, this compound can lead to a decrease in the levels of serotonin and dopamine, which can lead to decreased alertness, depression, and fatigue.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride in lab experiments is that it is a highly potent inhibitor of MAOs and can be used to study the effects of MAOs on the metabolism of neurotransmitters, such as serotonin and dopamine. Additionally, this compound is easy to synthesize and can be used in a variety of lab experiments. However, one limitation of using this compound in lab experiments is that it can lead to an increase in the levels of serotonin and dopamine, which can have a variety of effects on the central nervous system.

Future Directions

The future directions of 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride research include further investigation into the role of MAOs in the metabolism of neurotransmitters, such as serotonin and dopamine. Additionally, further research could be done to investigate the effects of MAOs on neurodegenerative diseases, such as Parkinson’s and Alzheimer’s. Additionally, research could be done to investigate the effects of MAOs on the metabolism of other compounds, such as alcohol. Additionally, further research could be done to investigate the biochemical and physiological effects of this compound on the central nervous system. Finally, research could be done to investigate the potential therapeutic uses of this compound in the treatment of various diseases.

Properties

IUPAC Name

5-methyl-4-phenyl-2-piperazin-1-yl-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S.2ClH/c1-11-13(12-5-3-2-4-6-12)16-14(18-11)17-9-7-15-8-10-17;;/h2-6,15H,7-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFKENNWGAEPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N2CCNCC2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine dihydrochloride
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